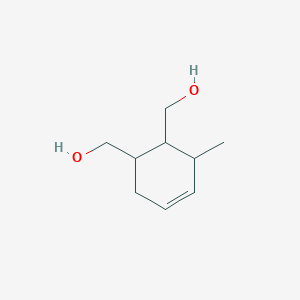
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexene, featuring a methyl group and two hydroxymethyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-4-ene-1,2-diyl)dimethanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 3-methylcyclohexene with formaldehyde under acidic conditions to introduce the hydroxymethyl groups. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Formation of 3-methylcyclohexane-1,2-diyl)dimethanol.
Substitution: Formation of 3-methylcyclohex-4-ene-1,2-diyl)dibromide.
Scientific Research Applications
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methylcyclohex-4-ene-1,2-diyl)dimethanol depends on its specific application. In biochemical pathways, it may interact with enzymes and receptors, influencing various cellular processes. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-cyclohexene-1,1-dimethanol
- 3-Methylcyclohex-2-enone
- 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Uniqueness
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol is unique due to the presence of both a methyl group and two hydroxymethyl groups on the cyclohexene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
90694-61-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
[6-(hydroxymethyl)-5-methylcyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C9H16O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-3,7-11H,4-6H2,1H3 |
InChI Key |
WJVZNNFDEBPQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC(C1CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
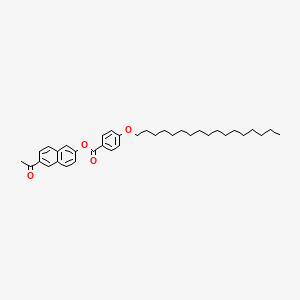
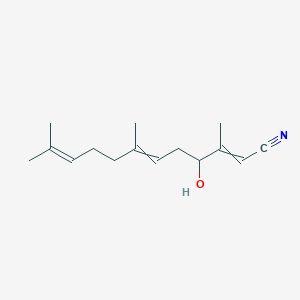


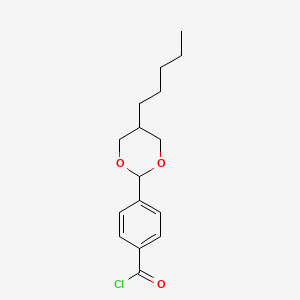
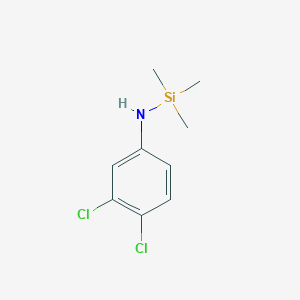
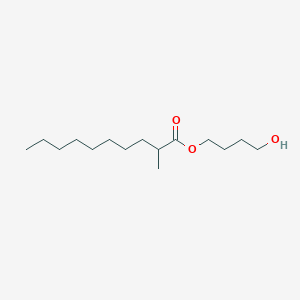
![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)


